![molecular formula C17H20O2S2 B14367758 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol CAS No. 90884-26-7](/img/structure/B14367758.png)
4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol: is an organic compound characterized by the presence of two phenol groups connected by a sulfanyl (thioether) linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol typically involves the following steps:
Formation of the Sulfanyl Linkage: This can be achieved by reacting 4-hydroxythiophenol with 1,5-dibromopentane under basic conditions to form the intermediate 4-(5-bromopentylsulfanyl)phenol.
Substitution Reaction: The intermediate is then reacted with another equivalent of 4-hydroxythiophenol under basic conditions to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: The phenol groups can undergo oxidation to form quinones.
Reduction: The sulfanyl groups can be reduced to thiols.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antioxidant Activity: Due to the presence of phenol groups, the compound may exhibit antioxidant properties.
Drug Development: Potential use as a scaffold for designing new therapeutic agents.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives.
作用機序
The mechanism by which 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol exerts its effects is primarily through its phenol and sulfanyl groups. The phenol groups can donate hydrogen atoms, acting as antioxidants, while the sulfanyl groups can interact with metal ions, potentially modulating enzymatic activities.
類似化合物との比較
4-Hydroxythiophenol: Contains a single phenol group with a sulfanyl linkage.
Bisphenol A: Contains two phenol groups connected by a methylene bridge.
Thiobisphenol: Contains two phenol groups connected by a sulfanyl linkage, similar to the compound .
Uniqueness: 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol is unique due to the specific length of the pentyl chain connecting the phenol groups, which can influence its physical and chemical properties, making it distinct from other similar compounds.
特性
CAS番号 |
90884-26-7 |
|---|---|
分子式 |
C17H20O2S2 |
分子量 |
320.5 g/mol |
IUPAC名 |
4-[5-(4-hydroxyphenyl)sulfanylpentylsulfanyl]phenol |
InChI |
InChI=1S/C17H20O2S2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11,18-19H,1-3,12-13H2 |
InChIキー |
IMAJWVXQZBJPGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)SCCCCCSC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


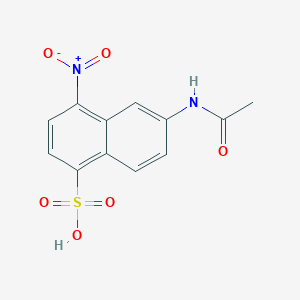
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
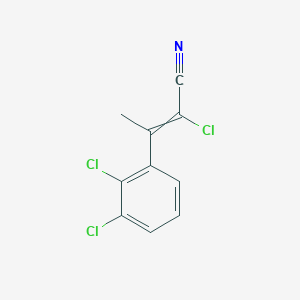
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
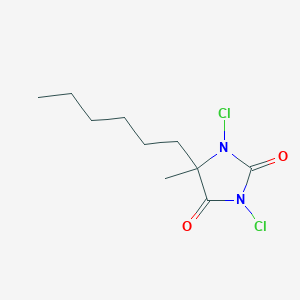
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
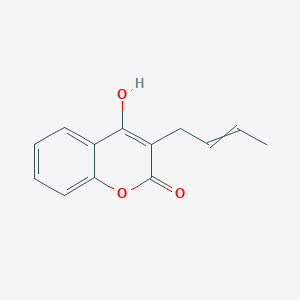
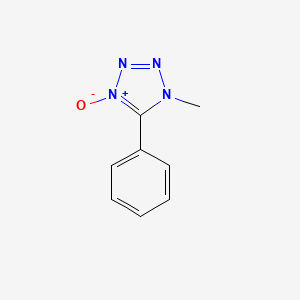
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
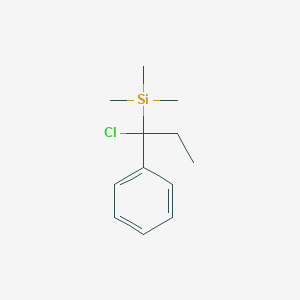
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
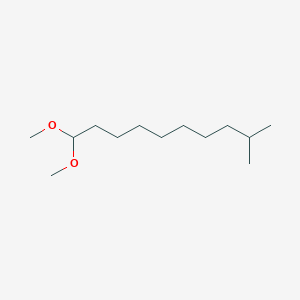
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)
